3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide
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Overview
Description
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide is a complex organic compound that features a diverse array of functional groups, including oxadiazole, triazole, and carboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between azides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide can undergo various types of chemical reactions, including:
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium azide, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction would regenerate the amino groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it a valuable lead compound in the development of new drugs.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate
Uniqueness
The uniqueness of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C27H22BrClN8O4 |
---|---|
Molecular Weight |
637.9 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C27H22BrClN8O4/c1-2-39-21-13-17(12-20(28)24(21)40-15-16-7-6-10-19(29)11-16)14-31-33-27(38)23-22(18-8-4-3-5-9-18)32-36-37(23)26-25(30)34-41-35-26/h3-14H,2,15H2,1H3,(H2,30,34)(H,33,38)/b31-14+ |
InChI Key |
LAZSCDQLUMXGIX-XAZZYMPDSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)Br)OCC5=CC(=CC=C5)Cl |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)Br)OCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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